2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-23(2,32-19-10-4-16(24)5-11-19)22(31)29-18-8-6-17(7-9-18)28-20-14-21(26-15-25-20)30-13-3-12-27-30/h3-15H,1-2H3,(H,29,31)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKDRPSEZGBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to significant behavioral changes and movement impairments.
Mode of Action
The compound interacts with its target, AChE, by binding to its active site. A molecular modeling study of 2-pyrazoline compounds, which include this compound, showed a selective inhibition potential. This suggests that these compounds might act as neuroprotective agents for neurological disorders linked to activated-acetylcholinesterase, such as Parkinson’s disease and other age-related disorders.
Biochemical Pathways
The compound’s interaction with AChE affects the cholinergic nervous system. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at nerve synapses. This can result in enhanced nerve impulse transmission.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 487.9 g/mol. The structure features a chlorophenoxy group, a pyrazole moiety, and a pyrimidine ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research involving derivatives of pyrimidine and pyrazole has shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating that certain derivatives can effectively reduce tumor viability in vitro .
Anticonvulsant Activity
Compounds similar to this compound have been evaluated for anticonvulsant effects. The pharmacological data suggest that these compounds may exhibit protective effects against seizures in animal models.
Research Findings:
In a study assessing various new compounds for anticonvulsant activity, several were found to be effective in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, indicating a potential therapeutic application for seizure disorders .
Antimicrobial Activity
The antimicrobial properties of related chlorophenoxy compounds have been explored extensively. These compounds often demonstrate activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Neurotransmitter Modulation: For anticonvulsant activity, modulation of neurotransmitter release and receptor activity plays a crucial role.
- Bacterial Cell Wall Disruption: Antimicrobial activity is often attributed to the ability to disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Molecular Comparison
Structural Differences and Implications
(a) Heterocyclic Systems
(b) Backbone Modifications
- The chlorophenoxy group is conserved in the target compound and ’s dihydroindenyl analog, suggesting shared hydrophobicity and metabolic stability.
(c) Molecular Weight and Solubility
- The target compound (400.9 g/mol) is larger than ’s piperidinyl analog (284.38 g/mol), which may reduce solubility but improve target affinity due to extended π systems .
(b) Pharmacological Screening
- While highlights pharmacological screening for a pyrimidine-triazole analog, the target compound’s pyrimidine-pyrazole system may exhibit distinct selectivity profiles due to altered electronic properties .
Q & A
Basic: What are the key steps and reaction conditions for synthesizing 2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Substitution Reaction : React 4-chlorophenol with a methylating agent (e.g., methyl iodide) under alkaline conditions to introduce the methyl group on the phenoxy moiety.
Pyrimidine Intermediate Preparation : Couple 6-(1H-pyrazol-1-yl)pyrimidin-4-amine with aniline derivatives via nucleophilic aromatic substitution (e.g., using NaH in DMF at 80–100°C) to form the pyrimidin-4-ylamino intermediate .
Condensation Reaction : React the chlorophenoxy-methyl propanamide precursor with the pyrimidine intermediate using coupling agents like EDCI/HOBt in dichloromethane under inert conditions .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., chlorophenoxy protons at δ 6.8–7.3 ppm, pyrimidine NH at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 500–550 range).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole and pyrimidine groups) .
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water mobile phase).
Intermediate: What strategies are recommended for assessing the biological activity of this compound in vitro?
Methodological Answer:
- Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (ATP concentration: 10 µM; compound IC determination via dose-response curves) .
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (72-hour exposure, 1–100 µM concentration range) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace chlorophenoxy with fluorophenoxy) and compare activity profiles to identify pharmacophoric groups .
Advanced: How can researchers optimize reaction yields during the synthesis of the pyrimidine intermediate?
Methodological Answer:
Critical variables include:
- Catalyst Selection : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of pyrazole to pyrimidine (yield improvement from 45% to 75%) .
- Temperature Control : Maintain 80–90°C during nucleophilic substitution to avoid byproduct formation (e.g., over-alkylation) .
- Solvent System : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Work-Up : Neutralize acidic/basic conditions promptly (e.g., with NaHCO) to prevent decomposition .
Advanced: How should researchers address contradictions in reported synthetic routes for similar compounds?
Methodological Answer:
- Comparative Analysis : Replicate conflicting methods (e.g., iron powder vs. catalytic hydrogenation for nitro-group reduction) and compare yields/purity .
- Mechanistic Validation : Use DFT calculations (e.g., Gaussian 16) to predict feasibility of competing pathways (e.g., SNAr vs. radical mechanisms) .
- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., dehalogenated derivatives) and adjust conditions accordingly .
Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., PDB ID 1M17 for EGFR). Focus on hydrogen bonds between pyrimidine NH and kinase hinge region .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
- Pharmacophore Modeling : MOE or Schrödinger to identify critical features (e.g., chlorophenoxy as a hydrophobic anchor) .
Advanced: How can researchers resolve discrepancies in biological activity data across similar analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays to identify trends (e.g., chlorine substitution correlates with kinase inhibition) .
- Counter-Screening : Test off-target effects (e.g., CYP450 enzymes) to rule out non-specific activity .
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase-ligand complex) to confirm binding mode .
Advanced: What are the best practices for scaling up the synthesis while maintaining purity?
Methodological Answer:
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., nitration) to improve heat dissipation and reduce byproducts .
- In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progression in real time .
- Crystallization Engineering : Optimize solvent-antisolvent ratios (e.g., ethanol/water) for consistent particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
